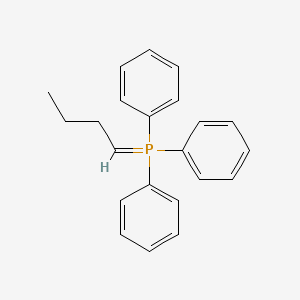
Phosphorane, butylidenetriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:
Formation of Alkylphosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form an alkylphosphonium salt.
Deprotonation: The alkylphosphonium salt is then deprotonated using a strong base like butyllithium to yield the phosphorane.
Industrial Production Methods
While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .
Scientific Research Applications
Phosphorane, butylidenetriphenyl- has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.
Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.
Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.
Mechanism of Action
The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:
Methylenetriphenylphosphorane: Another commonly used ylide in the Wittig reaction, but with a different alkyl group.
Pentaphenylphosphorane: A stable phosphorane with five phenyl groups, used in different types of organic reactions.
Uniqueness
Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .
Properties
CAS No. |
3728-50-5 |
|---|---|
Molecular Formula |
C22H23P |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |
InChI Key |
RIGUTONFWSZQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















